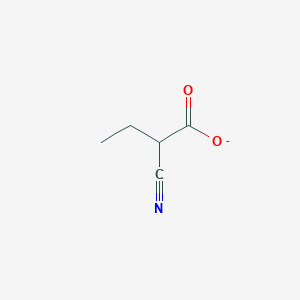

Cyano-ethyl-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6NO2- |

|---|---|

Molecular Weight |

112.11 g/mol |

IUPAC Name |

2-cyanobutanoate |

InChI |

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)/p-1 |

InChI Key |

XNINAOUGJUYOQX-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C#N)C(=O)[O-] |

Origin of Product |

United States |

Academic Significance and Research Trajectories of Cyano Ethyl Acetate

Role as a Versatile Synthetic Building Block in Organic Chemistry Research

The utility of cyano-ethyl-acetate as a synthetic building block stems primarily from its activated methylene (B1212753) group. This methylene group is sufficiently acidic to be deprotonated, forming a resonance-stabilized carbanion (an enolate). wikipedia.org This enolate is a potent nucleophile and readily undergoes reactions with various electrophiles, such as aldehydes and ketones in Knoevenagel condensations, or electron-deficient double or triple bonds in Michael additions. wikipedia.org

Beyond the methylene group, the nitrile and ester functionalities also contribute significantly to its versatility. The nitrile group can undergo transformations such as hydrogenation to form beta-amino acids or nucleophilic attack, which is key in the synthesis of many heterocycles. wikipedia.org The ester group can participate in acyl substitution reactions, for instance, reacting with ammonia (B1221849) to yield cyanoacetamide. wikipedia.orgatamanchemicals.com

The molecule's ability to engage in these distinct reaction types allows chemists to strategically introduce both cyano and ester functionalities into target molecules or to utilize these groups for further elaborations. This makes this compound invaluable in creating diverse molecular scaffolds.

Intermediacy in the Synthesis of Complex Molecular Architectures

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comatamanchemicals.comfishersci.fi Its participation in reactions like the Knoevenagel condensation is particularly important for forming carbon-carbon bonds and constructing cyclic and heterocyclic systems. wikipedia.orglookchem.com

For example, it is a starting material for the synthesis of various heterocycles that are used as pharmaceuticals. wikipedia.orgfishersci.se This includes the synthesis of purine (B94841) derivatives like theophylline, caffeine, and uric acid, which can be accessed from this compound and N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Another notable example is the synthesis of Allopurinol, a drug used for treating chronic gout, which can be synthesized starting with a Knoevenagel condensation involving this compound. wikipedia.orgatamanchemicals.com

The molecule is also employed in the preparation of intermediates for other complex syntheses, such as 3,3-diphenylpropan-1-amine, a precursor for drugs like Prenylamine and Droprenilamine. wikipedia.org Its role extends to the synthesis of labelled pyrimidine (B1678525) and purine compounds used in biochemical and molecular biology research. lookchem.com

Historical Development of its Research Utility in Organic Synthesis

The recognition of this compound's synthetic utility dates back significantly within the field of organic chemistry. Early methods for its preparation, such as the reaction of sodium or potassium cyanide with ethyl chloroacetate (B1199739) or the esterification of cyanoacetic acid, laid the groundwork for its widespread use. atamanchemicals.comorgsyn.org These methods, some refined over time, highlight its long-standing importance as an accessible starting material. orgsyn.org

Its reactivity in fundamental reactions like the Knoevenagel and Michael additions has been studied for many years, establishing these as core methodologies in organic synthesis. wikipedia.org The similarity in reactivity of its acidic methylene group to that of malonic acid esters was recognized, positioning it as a valuable alternative or complementary reagent in various condensation reactions. wikipedia.org

Over time, research has explored and expanded the applications of this compound, moving from simpler condensation reactions to its use in the synthesis of increasingly complex and biologically active molecules. The development of new catalytic systems and reaction conditions has further broadened its synthetic potential. For instance, studies have investigated Knoevenagel condensations involving this compound under microwave irradiation or using specific catalysts like zeolites. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This ongoing research underscores the enduring academic significance and evolving research trajectories of this compound as a fundamental tool in organic synthesis.

Here is a summary of some physical properties of Ethyl Cyanoacetate (B8463686):

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | nih.govwikipedia.orgatamanchemicals.com |

| Molar Mass | 113.11 g/mol | wikipedia.orgfishersci.sechemicalbook.com |

| Appearance | Colorless to pale yellow liquid | nih.govcymitquimica.comatamanchemicals.com |

| Odor | Fruity, slight, pleasant | nih.govcymitquimica.comatamanchemicals.com |

| Boiling Point | 205 °C or 208-210 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Melting Point | -22.5 °C or -22 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Density | 1.0654 g/cu cm at 20 °C or 1.063 g/mL at 25 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Solubility (Water) | Slightly soluble or 20 g/L (20 °C) | fishersci.fifishersci.sechemicalbook.com |

| Solubility (Organic) | Very soluble in ethyl ether, ethanol (B145695); Mostly soluble in chloroform, ethyl acetate (B1210297) | nih.govfishersci.fifishersci.se |

Elucidation of Reaction Mechanisms Involving Cyano Ethyl Acetate

Knoevenagel Condensation Reactions of Cyano-ethyl-acetate

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol condensation and is widely used for synthesizing fine chemicals, therapeutic drugs, and functional polymers. rsc.orgresearchgate.net

The Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes is a well-established process, typically catalyzed by a weak base like an amine. wikipedia.orgrsc.org The mechanism proceeds through several key steps:

Deprotonation: A basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine, removes a proton from the α-carbon of ethyl cyanoacetate. This forms a resonance-stabilized carbanion (enolate). rsc.orgresearchgate.net

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step results in the formation of a tetrahedral intermediate. rsc.orgresearchgate.net

Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to form a β-hydroxy adduct, which is an aldol-type product. rsc.orgresearchgate.net

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. This step is often spontaneous or facilitated by the catalyst and results in the final α,β-unsaturated product, an ethyl α-cyano-cinnamate derivative. sigmaaldrich.comresearchgate.net

Certain catalytic systems can enhance the reaction rate. For instance, hydroxyl-containing ionic liquids can act as promoters by forming hydrogen bonds with the aldehyde's carbonyl group, thereby increasing its electrophilicity and accelerating the nucleophilic attack. rsc.orgrsc.org

Table 1: Mechanistic Steps in Knoevenagel Condensation with Aromatic Aldehydes

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Deprotonation of ethyl cyanoacetate by a base. | Enolate of ethyl cyanoacetate |

| 2 | Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. | Tetrahedral intermediate |

| 3 | Protonation of the intermediate. | β-hydroxy adduct |

| 4 | Elimination of a water molecule (dehydration). | α,β-unsaturated product |

Ethyl cyanoacetate is itself a classic example of an active methylene compound. wikipedia.org Its condensation reactions typically involve aldehydes and ketones as the carbonyl component. The reactivity of ethyl cyanoacetate can be compared to other active methylene compounds. The order of nucleophilicity is generally considered to be malononitrile > ethyl cyanoacetate > diethyl malonate, which is attributed to the stronger electron-withdrawing capability of the cyano group compared to carbonyl or carboxylic groups. asianpubs.org

While the standard Knoevenagel reaction involves a carbonyl compound, the α,β-unsaturated product formed from the initial condensation can potentially undergo a subsequent Michael addition with another molecule of an active methylene compound. However, under many catalytic conditions, the Knoevenagel condensation proceeds cleanly without the formation of Michael adducts. organic-chemistry.org

An alternative reaction pathway is observed when ethyl cyanoacetate reacts with benzhydrol in refluxing formic acid. Instead of the expected C-alkylation, the reaction proceeds via a Ritter reaction mechanism to yield N-diphenylmethylethanamide. publish.csiro.au This occurs because benzhydrol forms a stable benzhydryl cation in formic acid, which is then attacked by the nitrile nitrogen of ethyl cyanoacetate. publish.csiro.au

The Knoevenagel condensation often serves as the initial step in cascade or tandem reaction sequences, allowing for the efficient, one-pot synthesis of complex molecules. researchgate.netresearchgate.net

A prominent example is the synthesis of coumarin (B35378) derivatives from the reaction of salicylaldehyde (B1680747) (an o-hydroxybenzaldehyde) with ethyl cyanoacetate. This process begins with a Knoevenagel condensation to form an intermediate, which then undergoes a spontaneous intramolecular cyclization, leading to the coumarin ring system. researchgate.net

Bifunctional catalysts have been developed to facilitate cascade reactions. For instance, a spatially orthogonal acid-base catalyst can be used for the one-pot conversion of benzaldehyde (B42025) dimethyl acetal to benzylidene cyanoacetate. researchgate.net The reaction sequence involves an initial acid-catalyzed deacetalization to generate benzaldehyde, which then undergoes a base-catalyzed Knoevenagel condensation with ethyl cyanoacetate in the same vessel. researchgate.net The proximity of the acid and base sites on the catalyst enhances the efficiency of the cascade. researchgate.net

The Knoevenagel condensation can theoretically produce both (E) and (Z) stereoisomers. However, the use of specific catalysts and reaction conditions often allows for high stereoselectivity, typically favoring the formation of the more thermodynamically stable (E)-isomer. organic-chemistry.orgorganic-chemistry.org

A variety of catalysts have been shown to provide excellent yields and high selectivity for the (E)-isomer. Triphenylphosphine, for example, serves as a mild and efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate, yielding exclusively (E)-olefins. organic-chemistry.orgorganic-chemistry.org Similarly, catalysts such as N-Methylmorpholine and various ionic liquids have demonstrated high efficiency and stereoselectivity. rsc.orgresearchgate.net The choice of catalyst is crucial for controlling the reaction outcome, minimizing side reactions, and achieving desired stereochemistry. organic-chemistry.orgresearchgate.net

Table 2: Catalysts Used in Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate

| Catalyst | Conditions | Stereochemistry | Yield | Reference |

|---|---|---|---|---|

| Triphenylphosphine | Solvent-free, microwave irradiation | (E)-geometry | Excellent | organic-chemistry.orgorganic-chemistry.org |

| DABCO / [HyEtPy]Cl (Ionic Liquid) | 50 °C | Not specified | Good to Excellent (83-99%) | rsc.org |

| N-Methylmorpholine | Water, room temperature | Stereospecific | Excellent (>95%) | researchgate.net |

| DBU/H₂O Complex | Room temperature | (E)-geometry exclusively | Excellent | asianpubs.org |

| I₂/K₂CO₃ | Room temperature | Not specified | Good to High | researchgate.net |

Cyclization Reactions Initiated by this compound

The Knoevenagel adducts derived from ethyl cyanoacetate are valuable intermediates for synthesizing various heterocyclic compounds through subsequent cyclization reactions.

The synthesis of coumarins is a prime example of a cyclization reaction initiated by ethyl cyanoacetate. The reaction of various substituted 2-hydroxybenzaldehydes with ethyl cyanoacetate provides a direct route to coumarin-3-carboxylate esters and 3-cyanocoumarins, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netbhu.ac.in

The reaction proceeds via a cascade mechanism:

Knoevenagel Condensation: The process begins with the base-catalyzed Knoevenagel condensation between the 2-hydroxybenzaldehyde and ethyl cyanoacetate to form an o-hydroxybenzylidene intermediate. researchgate.net

Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the α,β-unsaturated system of the intermediate. researchgate.net

The final product is determined by the site of the nucleophilic attack and the subsequent elimination, which is heavily influenced by the catalyst and reaction conditions. researchgate.net

Formation of Coumarin-3-carboxylate Esters: Cyclization can occur via attack on the cyano group, followed by hydrolysis of the resulting imine and elimination. For instance, using sodium bicarbonate as the catalyst followed by hydrolysis with hydrochloric acid affords ethyl coumarin-3-carboxylate. acgpubs.orgresearchgate.net

Formation of 3-Cyanocoumarins: Alternatively, the cyclization can proceed through an attack on the ester carbonyl, leading to the formation of 3-cyanocoumarins. researchgate.netderpharmachemica.com

A variety of catalysts, including piperidine, sodium ethoxide (NaOEt), iodine, and potassium 1,2,3,6-tetrahydrophthalimide, have been employed to facilitate this transformation under diverse conditions such as microwave irradiation and solvent-free grinding. researchgate.netbhu.ac.inderpharmachemica.comresearchgate.net The acid-base properties of the chosen catalyst are a critical factor in directing the reaction toward either the carboxylate ester or the cyanocoumarin product. researchgate.net

Selective Cyclization of Functional Groups

This compound, also known as ethyl cyanoacetate, is a versatile reagent in the synthesis of heterocyclic compounds due to the presence of multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group. wikipedia.org This functionality allows for selective cyclization reactions, where specific functional groups within the molecule or with other reagents react to form ring structures. The solvent and reaction conditions can significantly influence the outcome of these cyclizations.

For instance, the cyclization of ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate demonstrates this selectivity. When this compound is treated in aqueous ethanol (B145695), it yields a mixture of two different heterocyclic products: ethyl 7-amino-1,2,4-triazolo[5,1-c] wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carboxylate and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c]- wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carbonitrile. rsc.org However, by changing the solvent to acetic acid, the reaction becomes more selective, predominantly forming the amino-ester product. rsc.org Conversely, using a basic solvent like pyridine or collidine exclusively yields salts of the oxo-nitrile derivative. rsc.org This demonstrates how the reaction environment dictates which functional groups participate in the cyclization, leading to different heterocyclic systems.

Intramolecular Cyclization in Heterocycle Synthesis

Intramolecular cyclization is a key strategy for building heterocyclic rings, and this compound is a valuable precursor in these reactions. quimicaorganica.org The general principle involves forming a carbon-heteroatom bond within a single molecule to close a ring. quimicaorganica.org this compound can be elaborated into a more complex, non-cyclic molecule containing the necessary functional groups that will subsequently react with each other to form the heterocycle.

A notable example is the synthesis of allopurinol, a drug used for treating gout. The synthesis begins with a Knoevenagel condensation of this compound with triethyl orthoformate. The resulting product is then cyclized in two subsequent steps. First, a reaction with hydrazine (B178648) forms a substituted pyrazole (B372694) ring. This intermediate then undergoes a second intramolecular cyclization with formamide to construct the final pyrazolo-pyrimidine structure of allopurinol. wikipedia.org Similarly, purine (B94841) derivatives like theophylline and caffeine can be synthesized through pathways involving the cyclization of intermediates derived from this compound. wikipedia.org In the synthesis of some lupane derivatives, a base-catalyzed intramolecular cyclization of a metalated nitrile derived from a complex β-oxonitrile was observed, leading to the formation of an A-pentacyclic cyano-enone. mdpi.com

Condensation Reactions with Amines and Related Nucleophiles

Synthesis of Cyanoacetamide Derivatives

The reaction between this compound and amines is a fundamental method for the synthesis of cyanoacetamide derivatives. researchgate.nettubitak.gov.tr These derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.nettubitak.gov.tr The reaction involves a nucleophilic attack by the amine on the ester group of this compound, leading to the formation of an amide bond and the elimination of ethanol. wikipedia.org

Several methods have been developed to facilitate this condensation, with reaction conditions often tailored to the specific amine being used. researchgate.net

Fusion Method : A common and solvent-free approach involves heating a mixture of an aromatic amine with an excess of this compound at elevated temperatures, typically around 150°C. researchgate.nettubitak.gov.tr

Catalysis : Basic catalysts can be employed to enhance the reaction rate. For instance, reacting benzylamine (B48309) with this compound in tetrahydrofuran (THF) using butyl lithium as a catalyst produces N-benzylcyanoacetamide in high yield. researchgate.netresearchgate.net

Microwave Irradiation : This technique offers a rapid and efficient alternative to conventional heating. The reaction of p-anisidine with this compound in trichlorobenzene under microwave irradiation yields 2-cyano-N-(4-methoxyphenyl) acetamide in a short time with a high yield. researchgate.netresearchgate.net

Aqueous Ammonia (B1221849) : Cyanoacetamide itself can be readily prepared by reacting this compound with concentrated aqueous ammonia. The reaction is typically exothermic and proceeds quickly, with the product crystallizing upon cooling. orgsyn.org

The following table summarizes various conditions for the synthesis of cyanoacetamide derivatives.

| Amine Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| Aromatic Amines | Ethyl Cyanoacetate | Fusion at 150°C | Cyanoacetanilide derivatives | Good | researchgate.nettubitak.gov.tr |

| Benzylamine | Ethyl Cyanoacetate | Butyl Lithium, THF | N-benzylcyanoacetamide | 91% | researchgate.netresearchgate.net |

| p-Anisidine | Ethyl Cyanoacetate | Microwave, Trichlorobenzene | 2-cyano-N-(4-methoxyphenyl) acetamide | 90% | researchgate.netresearchgate.net |

| 2-Aminothiazole derivatives | Ethyl Cyanoacetate | Condensation | N-(thiazol-2-yl) cyanoacetamide | - | researchgate.netresearchgate.net |

| Aqueous Ammonia | Ethyl Cyanoacetate | Ice-salt bath | Cyanoacetamide | 86–88% | orgsyn.org |

Reactions with Hydrazines and Amidines

This compound reacts with other nitrogen-based nucleophiles like hydrazines and amidines to produce a variety of important heterocyclic structures.

Reactions with Hydrazines: The reaction of this compound with hydrazine hydrate (B1144303) is a straightforward method to produce cyanoacetic acid hydrazide. researchgate.net This reaction is typically carried out in ethanol at a low temperature (0°C). researchgate.net Cyanoacetic acid hydrazide is a key building block for synthesizing other heterocycles, such as pyrazole and pyridine derivatives. researchgate.netnih.gov For example, in multi-component reactions, this compound can react with enaminones, benzaldehyde, and hydrazine-HCl to form pyrazolo[3,4-b]pyridine derivatives in an environmentally friendly aqueous medium. longdom.org The reaction proceeds through the in situ formation of benzylidene ethyl cyanoacetate, which then reacts with the other components. longdom.org

Reactions with Amidines: Amidines can be synthesized from nitriles, including this compound, through the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) and hydrogen chloride to form an imidic ester hydrochloride, which is then converted to the amidine. researchgate.net Pinner successfully prepared α-carbethoxyacetamidine from this compound using this method. researchgate.net Furthermore, this compound reacts with amidine hydrochlorides in the presence of sodium ethoxide to form pyrimidinone derivatives. semanticscholar.org

The table below outlines some reactions of this compound with these nucleophiles.

| Nucleophile | Reagent | Conditions | Product | Reference |

| Hydrazine Hydrate | Ethyl Cyanoacetate | Ethanol, 0°C | Cyanoacetic acid hydrazide | researchgate.net |

| Hydrazine-HCl, Benzaldehyde, Enaminones | Ethyl Cyanoacetate | Ammonium (B1175870) acetate (B1210297), Water | Pyrazolo[3,4-b]pyridine derivatives | longdom.org |

| Guanidine | Ethyl Cyanoacetate | - | 2,4-Diamino-6-hydroxypyrimidine | wikipedia.org |

| N,N'-Dimethylurea | Ethyl Cyanoacetate | - | Purine derivatives (e.g., Theophylline) | wikipedia.org |

| Amidine Hydrochlorides | Ethyl Cyanoacetate | Sodium Ethoxide | Pyrimidinone derivatives | semanticscholar.org |

Nucleophilic and Electrophilic Reactivity of this compound

Reactivity of the Active Methylene Group

The methylene group (-CH2-) in this compound is positioned between two strong electron-withdrawing groups: the nitrile (-CN) and the ester (-COOEt). wikipedia.orgnbinno.com This structural arrangement makes the protons on the methylene carbon unusually acidic, and thus, this group is referred to as an "active methylene group". easetolearn.comslideshare.netatamanchemicals.com The enhanced acidity allows for the easy removal of a proton by a base, generating a resonance-stabilized carbanion. easetolearn.com This carbanion is a potent nucleophile and is central to the synthetic utility of this compound. wikipedia.orgeasetolearn.com

The nucleophilic character of the active methylene group enables this compound to participate in a wide range of carbon-carbon bond-forming reactions, including:

Knoevenagel Condensation : This is a condensation reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgatamanchemicals.com this compound is frequently used in this reaction to synthesize substituted alkenes. atamanchemicals.comoiccpress.com For example, its condensation with benzaldehyde is a key step in the synthesis of various heterocyclic compounds. longdom.org

Michael Addition : The carbanion generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. wikipedia.org

Alkylation Reactions : The nucleophilic carbanion can react with alkyl halides to form new C-C bonds, although this can sometimes lead to multiple products. For instance, alkylation with 1,2-dichloroethane can yield cyclopropane and cyclohexane derivatives, as well as polymeric products. chemprob.org

Self-Condensation : Under certain conditions, this compound can undergo self-condensation. In the presence of excess potash in DMSO, it undergoes an intermolecular Claisen-type condensation involving three molecules to form a complex butanoate derivative. chemprob.org

The reactivity of this active methylene group is fundamental to its role as a building block in organic synthesis, particularly for constructing complex molecules and a wide array of heterocyclic systems. wikipedia.orgatamanchemicals.comrsc.org

Participation of Carbonyl and Cyano Functions

This compound, also known as ethyl cyanoacetate, is a versatile organic compound featuring multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group positioned between them. wikipedia.orgatamanchemicals.com This unique structure allows both the carbonyl and cyano functions to participate in a wide array of chemical reactions.

The carbonyl group of the ester function can undergo nucleophilic acyl substitution. For instance, reaction with ammonia leads to the formation of cyanoacetamide. atamanchemicals.com This transformation involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by the elimination of ethanol.

The cyano (nitrile) group also exhibits diverse reactivity. It can undergo hydrogenation to produce β-alanine, a β-amino acid. wikipedia.org The carbon atom of the nitrile group is susceptible to nucleophilic attack, a key step in the synthesis of many heterocyclic compounds. wikipedia.org Furthermore, under acidic conditions, the nitrile group can react with ethanol to yield diethyl malonate. atamanchemicals.com

The interplay between the electron-withdrawing nature of both the carbonyl and cyano groups results in the high acidity of the adjacent methylene (CH₂) protons. This allows for the easy formation of a carbanion, which is a potent nucleophile. This carbanion is central to many of the compound's characteristic reactions, including Knoevenagel condensations and Michael additions. wikipedia.orgatamanchemicals.com In the Knoevenagel condensation, the carbanion attacks a carbonyl carbon of an aldehyde or ketone. rsc.org A proposed mechanism for a base-catalyzed Knoevenagel condensation is detailed below:

A base abstracts an acidic proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. rsc.org

The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. rsc.org

The resulting intermediate is protonated, often by the conjugate acid of the base catalyst. rsc.org

Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product. rsc.org

Some reactions can involve the simultaneous participation of multiple functional groups within the molecule or in intermolecular reactions, leading to the formation of complex structures and heterocyclic systems. researchgate.net

Self-Condensation Pathways of this compound

Under specific conditions, this compound can undergo self-condensation reactions, where multiple molecules react with each other. These pathways often involve the compound's active methylene group acting as a nucleophile to attack the ester or cyano groups of another molecule.

One notable pathway is a Claisen-type intermolecular condensation that occurs in the presence of excess potash (potassium carbonate) in dimethyl sulfoxide (DMSO). chemprob.org This reaction involves three molecules of this compound to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org

Another distinct self-condensation pathway occurs in the presence of triethyl phosphite and zinc acetate. chemprob.org This reaction also involves the participation of three molecules of the starting material, ultimately yielding triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. chemprob.org

Heating this compound in the presence of sodium ethoxide is another method that leads to dimerization, forming 3-amino-2-cyano-2-pentenedioic acid diethyl ester. wikipedia.orgatamanchemicals.com

These self-condensation reactions are summarized in the table below.

| Reagents/Catalysts | Number of Molecules | Product |

| Excess Potash in DMSO | 3 | Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate chemprob.org |

| Triethyl phosphite and zinc acetate | 3 | Triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate chemprob.org |

| Sodium ethoxide (with heating) | 2 | 3-Amino-2-cyano-2-pentenedioic acid diethyl ester wikipedia.orgatamanchemicals.com |

Alkylation and Cycloalkylation Chemistry of this compound

The acidic methylene group of this compound is readily deprotonated by a base to form a stable carbanion. This nucleophilic carbanion can react with alkyl halides in a classic SN2 reaction to form mono- or dialkylated derivatives. The general mechanism involves the nucleophilic attack of the this compound carbanion on the electrophilic carbon of an alkyl halide, displacing the halide ion.

Studies have shown that alkylation with various alkyl iodides, such as methyl iodide, isopropyl iodide, and isoamyl iodide, proceeds effectively. zenodo.org For example, reacting the sodium salt of this compound with methyl iodide yields the methylated product. zenodo.org If a second equivalent of base and alkyl halide is used, a second alkyl group can be introduced at the same carbon.

When dihaloalkanes are used as the alkylating agents, cycloalkylation can occur. The reaction of this compound with 1,2-dichloroethane has been shown to produce derivatives of cyclopropane and cyclohexane, alongside a polymer product. chemprob.org The mechanism for cyclopropane formation involves a sequential two-step alkylation:

The this compound carbanion displaces one chlorine atom from 1,2-dichloroethane to form an intermediate.

A second deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack, displaces the second chlorine atom, closing the three-membered ring.

The formation of larger rings, such as cyclohexane derivatives, can occur through dimerization of the initially mono-alkylated intermediate followed by cyclization. chemprob.org

Palladium-Catalyzed Arylation of this compound

The α-arylation of this compound is a powerful method for constructing C(sp²)-C(sp³) bonds, yielding α-aryl cyanoacetates. These products are valuable intermediates for synthesizing compounds like amino alcohols, β-amino acids, and arylacetic acids. organic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions provide a mild and efficient route for this transformation. organic-chemistry.orgnih.gov

The reaction typically involves an aryl halide or triflate, a palladium catalyst, a suitable ligand (often a phosphine), and a base. The general catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Deprotonation/Complexation : The base deprotonates the this compound at the active methylene position to form an enolate. This enolate then coordinates with the palladium center.

Reductive Elimination : The aryl group and the this compound enolate are eliminated from the palladium complex, forming the new carbon-carbon bond of the α-aryl cyanoacetate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant advancement in this area was the development of a mild arylation method using a palladium catalyst system that demonstrates broad reaction scope and can be used to create highly hindered quaternary carbons. organic-chemistry.orgacs.org

| Component | Function/Example |

| Arylating Agent | Aryl bromides, Aryl iodides organic-chemistry.orgacs.org |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) |

| Ligand | Phosphine ligands |

| Base | Sodium or potassium salts (e.g., NaH, K₂CO₃) |

| Product | α-Aryl cyanoacetate organic-chemistry.org |

Hydrolysis Mechanisms of this compound

The ester functional group of this compound is susceptible to hydrolysis, which breaks the ester linkage to form cyanoacetic acid and ethanol. The mechanism of this reaction is highly dependent on the pH of the solution. atamanchemicals.com

Base-Catalyzed Hydrolysis (Saponification)

Under neutral or alkaline conditions, hydrolysis occurs rapidly. atamanchemicals.com This reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism:

A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

The ethoxide ion is a strong base and immediately deprotonates the newly formed cyanoacetic acid, resulting in the formation of ethanol and the cyanoacetate carboxylate salt. The final acidification of the salt is required to obtain the neutral cyanoacetic acid.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is considerably slower. atamanchemicals.com The mechanism involves the following steps:

The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic.

A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group with a protonated oxygen.

Deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final product, cyanoacetic acid.

This process is reversible, and the reverse reaction is known as Fischer esterification. atamanchemicals.com

Synthetic Applications of Cyano Ethyl Acetate in Heterocyclic Chemistry Research

Synthesis of Nitrogen-Containing Heterocycles

The multifaceted reactivity of cyano-ethyl-acetate allows for its incorporation into numerous ring-forming reactions, leading to the creation of diverse nitrogen-containing heterocyclic scaffolds.

Pyrimidine (B1678525) and Pyrimidinone Scaffolds

This compound is a key starting material for the synthesis of pyrimidine and pyrimidinone derivatives. wikipedia.orgatamanchemicals.comresearchgate.netniscpr.res.in These six-membered heterocycles are prevalent in natural products and pharmaceuticals. researchgate.net

One common approach involves the condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of aldehydes. researchgate.netniscpr.res.iniau.ir This multi-component reaction, often a variation of the Biginelli reaction, yields dihydropyrimidinone derivatives. iau.ir For instance, the reaction of ethyl cyanoacetate (B8463686), aldehydes, and urea or thiourea can produce pyrimidine derivatives. niscpr.res.iniau.ir The reaction mechanism often involves the condensation of the C-C-C unit from ethyl cyanoacetate and another carbonyl compound with the N-C-N unit from urea or thiourea. niscpr.res.in

Another method involves the reaction of ethyl cyanoacetate, aldehydes, and thiourea catalyzed by potassium carbonate to synthesize 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. researchgate.net

Furthermore, 4-amino-2,6-dimethoxypyrimidine (B1265686) can be prepared using ethyl cyanoacetate, urea, and sodium ethoxide through a process involving cyclization, acidification, chlorination, and methoxylation. google.com Ethyl 2-amino-cyanoacetate, derived from ethyl cyanoacetate, can also be used as a raw material for preparing substituted pyrimidinone derivatives like 2,5,6-triamino-4-pyrimidinone through acylation, cyclization, and hydrolysis steps. google.com

Pyrazole (B372694) Derivatives

Pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms, can be synthesized using this compound. wikipedia.orgatamanchemicals.comnih.govsemanticscholar.orgresearchgate.netgoogle.com These compounds are important intermediates in organic synthesis and exhibit various biological activities. nih.govsemanticscholar.orgresearchgate.net

A common synthetic route involves the reaction of ethyl cyanoacetate with hydrazine (B178648) or hydrazine hydrate (B1144303). wikipedia.orgatamanchemicals.comresearchgate.netgoogle.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized by the cyclization of ethoxymethylene-cyanoacetic acid ethyl ester with hydrazine hydrate. google.com Ethoxymethylene-cyanoacetic acid ethyl ester is itself prepared by reacting ethyl cyanoacetate with triethyl orthoformate. wikipedia.orggoogle.com

This compound can also be coupled with diazonium chlorides to form hydrazone products, which can then be treated with hydrazine hydrate to yield pyrazole derivatives. nih.gov This approach has been used to synthesize novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Additionally, some bis-pyrazole derivatives have been prepared by the reaction of phenylene diamines with cyano ethyl acetate (B1210297). semanticscholar.org

Pyridone and Cyanopyridine Derivatives

This compound is a valuable precursor for the synthesis of pyridone and cyanopyridine derivatives, which are important nitrogen-containing heterocycles with diverse applications. tsijournals.commdpi.comresearchgate.net

The reaction of compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate, with α,β-unsaturated carbonyl compounds (like chalcones) in the presence of a base (e.g., ammonium (B1175870) acetate or KOH) can lead to the formation of 3-cyanopyridone derivatives. tsijournals.commdpi.com For instance, 3-cyano-2-pyridone derivatives can be synthesized by treating α,β-unsaturated carbonyl compounds with compounds containing active methylene groups in the presence of ammonium acetate. tsijournals.com Similarly, N-alkyl-3-cyano-2-pyridones can be accessed through the reaction of N-alkylated-2-cyanoacetamide derivatives (prepared from anilines and ethyl cyanoacetate) with 1,3-dicarbonyl compounds like acetylacetone. mdpi.com

Refluxing chalcones with ethyl cyanoacetate can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net Cyanoacetamides, which can be prepared from the reaction of amines with ethyl cyanoacetate, are also known to react with dinitriles to produce pyridines. researchgate.net

Thiazole (B1198619) and Thiazolopyrimidine Systems

This compound can be involved in the synthesis of thiazole and fused thiazolopyrimidine systems. beilstein-journals.orgnih.govsapub.orgresearchgate.net Thiazoles are five-membered rings containing one sulfur and one nitrogen atom.

While direct synthesis of thiazoles often involves alpha-halocarbonyl compounds, this compound can be used in multi-component reactions that construct more complex thiazole-containing structures. For example, functionalized dihydrothiophenes, which can be converted to thiophenes, are synthesized from the tandem reaction of 1,3-thiazolidinedione, aldehyde, arylamine, and ethyl cyanoacetate. nih.gov

Thiazolopyrimidine derivatives can be synthesized from precursors that are themselves derived or reacted with compounds related to this compound chemistry. For instance, a thioxopyrimidine derivative was condensed with chloroacetic acid and an aldehyde to yield a thiazolopyrimidine derivative. sapub.org Although not a direct reaction of this compound, this highlights the use of related pyrimidine precursors in constructing fused systems.

Quinazoline (B50416) Derivatives

Quinazoline derivatives, which contain a fused benzene (B151609) and pyrimidine ring system, represent another class of heterocycles accessible through synthetic routes involving this compound chemistry. nih.govsctunisie.org

While some methods for synthesizing quinazolines involve the reaction of iminoesters with cyanamide, the broader scope of quinazoline synthesis includes reactions with compounds containing active methylene groups or those derived from reactions involving this compound. sctunisie.org For example, spiroisoindolone dihydro-quinazolinones have been synthesized using 2-aminobenzamide (B116534) and 2-cyanoethyl benzoate, a compound structurally related to this compound. nih.gov The mechanism involves nucleophilic attack by nitrogen on the cyano-benzoate. nih.gov

Purine (B94841) Derivatives

Purine derivatives, important components of DNA and RNA, can also be synthesized with the involvement of this compound chemistry. wikipedia.orgatamanchemicals.comresearchgate.net Purines consist of a pyrimidine ring fused to an imidazole (B134444) ring.

Ethyl cyanoacetate can be used as a starting material for the synthesis of purine derivatives such as theophylline, caffeine, and uric acid through reactions with compounds like N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Additionally, folic acid, a pteridine (B1203161) derivative (a system containing a fused pyrimidine and pyrazine (B50134) ring), can be synthesized from ethyl cyanoacetate and guanidine. wikipedia.orgatamanchemicals.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)

Ethyl cyanoacetate is a key building block in the synthesis of oxygen-containing heterocycles, notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one structure, are a significant class of compounds found in natural products and are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org

The synthesis of coumarins using ethyl cyanoacetate often involves the Knoevenagel condensation reaction. nih.govthepharmajournal.com This reaction typically occurs between a 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) and ethyl cyanoacetate, followed by cyclization. researchgate.netorientjchem.org Various catalysts have been explored to facilitate this transformation, including organic bases like piperidine, solid bases such as calcined Mg-Al hydrotalcite, and even environmentally friendly options like deep eutectic solvents or phase transfer catalysts. researchgate.netnih.govorientjchem.orgisroset.org

Research has demonstrated efficient one-pot synthesis methods for 3-cyanocoumarins starting from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis at room temperature, yielding good results with short reaction times. orientjchem.org Another study reported the synthesis of substituted coumarins in high yields (typically >85%) and selectivities using calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene (B28343). researchgate.net The reactivity order of different active methylene reagents in this reaction was found to be ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate (B1235776) > ethyl acetate. researchgate.net

The condensation of ethyl cyanoacetate with salicylaldehyde (B1680747) can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the product distribution influenced by the catalyst's acid-base properties and its ability to form hydrogen bonds. researchgate.net Efficient methods have been developed to favor the formation of coumarin-3-carboxylate ester. researchgate.net

Data on the synthesis of coumarins using ethyl cyanoacetate can be presented in tables detailing the reactants, catalysts, reaction conditions, and yields of the resulting coumarin (B35378) derivatives. For example, a study using calcined Mg-Al hydrotalcite reported the following yields for the synthesis of various coumarins: researchgate.net

| Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |

| Salicylaldehyde | Ethyl Cyanoacetate | 3-Cyanocoumarin | 93 |

| o-Hydroxyacetophenone | Ethyl Cyanoacetate | 3-Cyano-4-methylcoumarin | 92 |

| o-Vanillin | Ethyl Cyanoacetate | 3-Cyano-8-methoxycoumarin | 85 |

Synthesis of Other Complex Organic Molecules

Ethyl cyanoacetate's diverse reactivity extends to the synthesis of a wide array of other complex organic molecules, including various functional groups and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net

Esters, Amides, Acids, and Nitriles

Ethyl cyanoacetate serves as a precursor for the synthesis of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its structure contains both an ester and a nitrile group, and the acidic methylene group allows for further functionalization. wikipedia.org

The ester group can undergo transesterification or hydrolysis reactions to yield different esters or the corresponding cyanoacetic acid. wikipedia.orgguidechem.com For instance, diethyl malonate can be obtained from ethyl cyanoacetate by reaction with ethanol (B145695) in the presence of strong acids. wikipedia.org The nitrile group can be transformed into amides or carboxylic acids through hydrolysis, or reduced to amines. wikipedia.org Reaction with ammonia (B1221849), for example, leads to cyanoacetamide. wikipedia.org

Furthermore, ethyl cyanoacetate can be alkylated at the acidic methylene position, and subsequent transformations of the nitrile or ester functionalities can lead to a variety of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives using samarium(II) iodide, providing a method for synthesizing substituted esters while preserving other functional groups like esters, nitriles, halides, and amides. sbq.org.br

Specific Chemical Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine, ethyl glyoxylate)

Ethyl cyanoacetate is a valuable intermediate in the synthesis of specific complex molecules, including pharmaceuticals and agrochemicals. atamanchemicals.comtdchem.comguidechem.com

One notable application is its use in the synthesis of 2-amino-4,6-dimethoxypyrimidine. tdchem.comguidechem.com This compound is an important intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. tdchem.comguidechem.com While the detailed synthesis route may involve multiple steps and other reactants like urea and sodium ethoxide, ethyl cyanoacetate serves as a crucial starting material, often participating in cyclization reactions to form the pyrimidine ring structure. atamanchemicals.com

Ethyl cyanoacetate is also utilized in the synthesis of ethyl glyoxylate (B1226380). atamanchemicals.comguidechem.comscientificlabs.ielookchem.comsigmaaldrich.com Ethyl glyoxylate is an important intermediate in the production of various chemicals and pharmaceuticals. lookchem.com The synthesis of ethyl glyoxylate from ethyl cyanoacetate has been investigated, including using Knoevenagel condensation reactions in microreactors with zeolite catalysts. atamanchemicals.comscientificlabs.ielookchem.com

Another example of a specific intermediate synthesized using ethyl cyanoacetate is 3,3-diphenylpropan-1-amine, a precursor for pharmaceuticals like Prenylamine and Droprenilamine. wikipedia.org

The versatility of ethyl cyanoacetate as a building block is evident in its contribution to the synthesis of various heterocyclic systems beyond coumarins, such as pyrazoles, pyrimidines (including purine derivatives like theophylline, caffeine, and uric acid, and pteridine derivatives like folic acid), and pyrroles (like ethosuximide). wikipedia.orgatamanchemicals.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ethyl cyanoacetate | 7764 |

| Cyanoacetic acid | 328 |

| Ethanol | 702 |

| Diethyl malonate | 8063 |

| Cyanoacetamide | 7503 |

| Malononitrile | 7905 |

| 2-amino-4,6-dimethoxypyrimidine | 182253 |

| Ethyl glyoxylate | 164807 |

| Salicylaldehyde | 6991 |

| 2-hydroxyacetophenone | 12283 |

| Piperidine | 8857 |

| Urea | 1172 |

| Sodium ethoxide | 2723790 |

| Fipronil | 3342 |

| Prenylamine | 4905 |

| Droprenilamine | 9581783 |

| Theophylline | 2153 |

| Caffeine | 2519 |

| Uric acid | 1175 |

| Folic acid | 135398638 |

| Ethosuximide | 3226 |

| Trimethoprim | 5578 |

| 3,4,5-trimethoxybenzaldehyde | 14294 |

| Guanidine | 351 |

| Hydrazine | 3085165 |

| Formamide | 701 |

| Triethyl orthoformate | 9255 |

| N,N'-dimethylurea | 10490 |

| Butanone | 6569 |

| Sulfamethoxazole | 5329 |

| 3,3-diphenylpropan-1-amine | 70785 |

| Coumarin | 323 |

| 3-Cyanocoumarin | 2756459 |

| Coumarin-3-carboxylate ester | 5365865 |

| Methyl cyanoacetate | 10970 |

| Chloroacetic acid | 302 |

| Sodium cyanide | 10494 |

| Ethyl chloroacetate (B1199739) | 8010 |

| Sodium chloroacetate | 11193 |

| Sulfuric acid | 1118 |

| Sodium carbonate | 10340 |

| Ammonium acetate | 517344 |

| Acetic acid | 612 |

| Glycerol | 753 |

| L-Proline | 145742 |

| Oxalic acid | 971 |

| Magnesium-aluminum hydrotalcite | 16211319 |

| Toluene | 1140 |

| Diethyl malonate | 8063 |

| Ethyl acetoacetate | 7775 |

| Ethyl acetate | 8058 |

| Malonic acid | 848 |

| o-Vanillin | 7423 |

| Samarium(II) iodide | 83682 |

| 4-amino-2,6-(1H,3H)-pyrimidinedione | 10217 |

| Methyl sulfate | 8018 |

| Dimethyl carbonate | 6500 |

| Tetrabutylammonium bromide | 164215 |

| Sodium hydroxide | 14795 |

| Potassium hydroxide | 14794 |

| 4,6-dichloropyrimidine-5-formic acid | 4914068 |

| Ammonia water | 14923 |

| 4-amino-6-chloropyrimidine-5-formic acid | 171035 |

| 4-amino-2,6-dichloropyrimidine-5-formic acid | 171037 |

| 4-amino-2,6-dichloropyrimidine | 10216 |

| Methyl alcohol | 887 |

| Diethyl ketomalonate | 123062 |

| 2-cyano-N-(4-methoxyphenyl)acetamide | 13413769 |

| N-benzylcyanoacetamide | 100397 |

| 2-aminothiazole | 7911 |

| Hydrazine hydrate | 3085166 |

| Chalcone | 637761 |

| Thiourea | 6175 |

| 3-acetylcoumarin | 643294 |

| Isovanillin | 123076 |

| 4-nitrobenzaldehyde | 12095 |

| Methoxyacetylacetone | 164779 |

| 5-cyano-6-hydroxy-4-methoxymethyl-2-methylpyridine | 13376283 |

| 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine | 13376284 |

| Vitamin B6 | 1164 |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 170247 |

| Carbon disulfide | 164871 |

| Dimethyl sulphate | 8018 |

| Potassium carbonate | 10507 |

| Tryptamine | 5631 |

| Thionyl chloride | 24810 |

| Phenylacetic acid | 1001 |

| Anhydrous potassium acetate | 517341 |

| Acetic anhydride | 8079 |

| Hydrochloric acid | 313 |

| o-aminophenol | 7082 |

| Ferric chloride | 24385 |

| Choline chloride | 767 |

| Zinc chloride | 3007862 |

| 4-hydroxy salicylaldehyde | 450092 |

| 5-bromo salicylaldehyde | 205134 |

| Ethyl 3-oxo-3-phenylpropanoate | 14341 |

| Piperidine | 8857 |

| Glacial acetic acid | 176 |

| Diethyl malonate | 8063 |

| Meldrum's acid | 14931 |

| Phenyliododiacetate | 2732181 |

| Vegetable juice | Not Applicable |

| Liqueur limoncello | Not Applicable |

| Olive waste water | Not Applicable |

| Buttermilk | Not Applicable |

| Ultrasound irradiation | Not Applicable |

| Propylphosphonic anhydride | 106334 |

| Triethylamine | 4409 |

| Butyl acetate | 31274 |

| Cyanoacetic acid | 328 |

| 2-hydroxy-3-methoxybenzaldehyde | 123077 |

| Acetoxy-3-phenylcoumarin | Not Available |

| Hydroxylated 3-phenylcoumarin | Not Available |

| 3-benzoxazole coumarin | Not Available |

| Disperse yellow 232 | 24833 |

| Disperse yellow 184 | 165278 |

| 2-acetylaminoethyl | Not Available |

| 9-amino-2-methoxy-7-methylpyrido[1,2-a]indole-8-carboxylate | Not Available |

| Pyrazolyl triazino[4,3-á]indole | Not Available |

| 2-pyrazolyl azomelatonin | Not Available |

| 1,2,4-triazol-3-oynitriles | Not Available |

| Thieno[2,3-c]pyridazine | Not Available |

| 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | Not Available |

| 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones | Not Available |

| 2,4-diaminosuccinimidazole-3,5-dicyano-6-pyridinyl)acetate | Not Available |

| N-(thiazol-2-yl)cyanoacetamide | Not Available |

| 2,6-diamino-4(3H)-pyrimidinone | 16211318 |

| 6-amino-1-methyl-2-(methylamino)-4(1H)-pyrimidinone | Not Available |

| 6-amino-1-methyl-2-(methylimino)-1,2-dihydro-4(3H)-pyrimidinone | Not Available |

| Guanidine | 351 |

| Dimethylguanidine | 12089 |

| Methylguanidine | 10992 |

| Triethyl orthoformate | 9255 |

| Hydrazine | 3085165 |

| Formamide | 701 |

| N,N'-dimethylurea | 10490 |

| Guanidine | 351 |

| Butanone | 6569 |

| 3,4,5-trimethoxybenzaldehyde | 14294 |

| Benzyl chloride | 7027 |

| Ethyl chloroacetate | 8010 |

| Sodium cyanide | 10494 |

| Sodium cyanoacetate | 11193 |

| Ethyl bromide | 7813 |

| Phase transfer catalyst | Not Applicable |

| 3-ethoxypropionitrile | 164808 |

| Cobalt(II) acetate tetrahydrate | 6104 |

| N-hydroxyphthalimide | 10202 |

| Cyanoacetic acid ethyl ester | 7764 |

| Cyanoacetic ester | 7764 |

| Ethyl cyanoethanoate | 7764 |

| Malonic acid ethyl ester nitrile | 7764 |

| (Ethoxycarbonyl)acetonitrile | 7764 |

| 2-Cyanoacetic acid ethyl ester | 7764 |

| 3-Ethoxy-3-oxopropanenitrile | 7764 |

| Acetate, Cyano-, Ethyl | 7764 |

| Acetic Acid, Cyano-, Ethylester | 7764 |

| Acetic acid, 2-cyano-, ethyl ester | 7764 |

| Cyanoacetate d'ethyle | 7764 |

| Cyanessigsaeure-Aethylester | 7764 |

| Ethyl 2-cyanoacetate | 7764 |

| Ethyl cyanacetate | 7764 |

| Ethyl α-cyanoacetate | 7764 |

| Ethylcyanacetat | 7764 |

| Ethyle Cyanacetate | 7764 |

| Malonic Ethyl Ester Nitrile | 7764 |

| Nsc 8844 | 7764 |

| Cyano group malonyl-imines dimethyl ester | Not Available |

| Dimethylbenzene | 8034 |

| N,N-dimethylacetamide | 7904 |

| Boric acid | 306 |

| Toluene | 1140 |

| Chlorobenzene | 7954 |

| Ethyl acetate | 10535 |

| Chloroform | 6721 |

| Sodium ethoxide | 2723790 |

| Sodium metal | 23674155 |

| Absolute methanol (B129727) | 885 |

| Absolute ethanol | 702 |

| 4,6-dichloropyrimidine | 10215 |

| 4-amino-2,6-dimethoxypyrimidine | 182253 |

| Cyanoacetic acid | 328 |

| Ethanol | 702 |

| Concentrated sulfuric acid | 303 |

| Sulfur trioxide | 10916 |

| Ammonia water | 14923 |

| Saturated brine | Not Applicable |

| Anhydrous sodium sulfate | 24145 |

| Methyl cyanoacetate | 10970 |

| Hydrotalcite | 16211319 |

| Houghite | 16211319 |

| Methyl alcohol | 887 |

| Ethyl 2-cyanononanoate | 13376285 |

| Hexanoyl chloride | 16516 |

| Weinreb's amide | 13376286 |

| Ethyl 2-cyano-2-methyl-3-phenylpropionate | Not Available |

| Samarium(II) iodide | 83682 |

| THF | 8070 |

| HMPA | 11172 |

| Epoxide | Not Applicable |

| Sulfone | Not Applicable |

| Cyanoketone | Not Applicable |

| Allylated cyanoketone | Not Applicable |

| Allyl anion | Not Applicable |

| Lithium chloride | 24907 |

| DMSO | 679 |

| K-10 montmorillonite | Not Applicable |

| Phenol | 996 |

| Ethyl acetoacetate | 7775 |

| Michael addition | Not Applicable |

| Pechmann condensation | Not Applicable |

| Hydrazine hydrate | 3085166 |

| Aromatic aldehyde | Not Applicable |

| Cyanoacetyl hydrazene ligands | Not Available |

| Acetone (B3395972) | 180 |

| TLC | Not Applicable |

| IR spectroscopy | Not Applicable |

| NMR spectroscopy | Not Applicable |

| Mass spectrometry | Not Applicable |

| Elemental analysis | Not Applicable |

| 3-acetyl coumarin | 643294 |

| Ethyl-2-cyano,3,3-bismethyl thioacrylate | 170247 |

| KOH | 313 |

| CS2 | 304 |

| Dimethyl sulphate | 8018 |

| Substituted Anilines | Not Applicable |

| Phenols | 996 |

| Nitro Compounds | Not Applicable |

| 4-methylsulfanyl-2-oxo-6-(-2-oxo-2-H Chromene-3-yl)-2H pyran-3-Carbonitrile | Not Available |

| Salicylaldehyde | 6991 |

| Ethyl acetoacetate | 7775 |

| Piperidine | 8857 |

| 2-hydroxy benzaldehydes | Not Applicable |

| Active methylene compounds | Not Applicable |

| Weak bases | Not Applicable |

| Homogeneous reactions | Not Applicable |

| Solvent free reactions | Not Applicable |

| Green Chemistry | Not Applicable |

| Aq. KOH solution | Not Applicable |

| DMF | 7904 |

| Ethyl cyano acetate | 7764 |

| Carbon disulfide | 164871 |

| Dimethyl sulphate | 8018 |

| Sodium ethoxide | 2723790 |

| Ethyl 2-cyano-3,3-bis (methyl thio)-acrylate | 170247 |

| Pyridine N-oxide | 11000 |

| Quinoline N-oxide | 13376287 |

| Isoquinoline N-oxide | 13376288 |

| Pyrimidine N-oxide | 13376289 |

| O-alkylation | Not Applicable |

| Acylation | Not Applicable |

| Aqueous cyanide solution | Not Applicable |

| E. Ochiai | Not Applicable |

| Aromatic Amine Oxides | Not Applicable |

| Elsevier Publishing Co. | Not Applicable |

| Amsterdam | Not Applicable |

| AR Katritzky | Not Applicable |

| JM Lagowski | Not Applicable |

| Chemistry of the Heterocyclic N-Oxides | Not Applicable |

| Academic Press | Not Applicable |

| London | Not Applicable |

| New York | Not Applicable |

| 3-hydroxypyridine-N-oxide | 13376290 |

| Sodium cyanide | 10494 |

| Triethylamine | 4409 |

| Abs. DMF | 7904 |

| Trimethylchlorosilane | 6995 |

| Methanol | 887 |

| Ethyl acetate | 10535 |

| Coal | 5970 |

| 2-cyano-5-hydroxy-pyridine | 13376291 |

| R1-R6 | Not Applicable |

| 5-membered heterocycles | Not Applicable |

| 6-membered heterocycles | Not Applicable |

| Heteroatom | Not Applicable |

| Nitrogen | 233 |

| Oxygen | 956 |

| Sulfur | 1116 |

| 2-furyl | 9257 |

| 3-furyl | 9258 |

| 2-thienyl | 9261 |

| 3-thienyl | 9262 |

| 2-pyridyl | 9259 |

| 3-pyridyl | 9260 |

| 4-pyridyl | 9263 |

| Alkyl groups | Not Applicable |

| Monoalkylamino | Not Applicable |

| Dialkyl amino | Not Applicable |

| Alkylsulfonyl | Not Applicable |

| Straight-chain alkyl groups | Not Applicable |

| Branched-chain alkyl groups | Not Applicable |

| C atoms | Not Applicable |

| Toluene | 1140 |

| Ethyl acetate | 10535 |

| Rf | Not Applicable |

| 2-cyano-3-methylpyridine | 13376292 |

| Mp | Not Applicable |

| Nicotinic acid ethyl ester N-oxide | Not Available |

| Halogen atoms | Not Applicable |

| Alkoxy groups | Not Applicable |

| Aryl groups | Not Applicable |

| Dialkylamino | Not Applicable |

| Trialkylammonium | Not Applicable |

| 4-chlorobenzonitrile | 9865 |

| 3 M HCl | Not Applicable |

| H2O | 962 |

| Silica (B1680970) column | Not Applicable |

| EA | Not Applicable |

| PE | Not Applicable |

| Compound 1-i | Not Available |

| Compound 1-h | Not Available |

| 5-bromo-3-iodo-2-methoxypyridine | Not Available |

| THF | 8070 |

| i-PrMgBr | 16211320 |

| 2-MeTHF | 16211321 |

| N2 | 941 |

| Compound 3-f | Not Available |

| LCMS | Not Applicable |

| Saturated NH4Cl | Not Applicable |

| Compound 1-g | Not Available |

| Dichloromethane | 6344 |

| DIBAL-H | 40651 |

| Hexane | 8055 |

| -78° C | Not Applicable |

| 0° C | Not Applicable |

| TLC | Not Applicable |

| 254 nm | Not Applicable |

| 1 M H2SO4 | Not Applicable |

| Compound 3-g | Not Available |

| 1.0 mol/L DIBAL-H in hexane | Not Applicable |

| 616.9 mmol | Not Applicable |

| 600 mL | Not Applicable |

| CDCl3 | 6137 |

| δ | Not Applicable |

| m | Not Applicable |

| H | 784 |

| Hz | Not Applicable |

| J | Not Applicable |

| s | Not Applicable |

| d | Not Applicable |

| t | Not Applicable |

| q | Not Applicable |

| dd | Not Applicable |

| br s | Not Applicable |

| ppm | Not Applicable |

| νmax/cm-1 | Not Applicable |

| C≡N | Not Applicable |

| C=O | Not Applicable |

| N-H | Not Applicable |

| O-H | Not Applicable |

| MS (EI, m/z) | Not Applicable |

| M+ | Not Applicable |

| Calcd | Not Applicable |

| Found | Not Applicable |

| Mp | Not Applicable |

| Lit. mp | Not Applicable |

| DMSO-d6 | 679 |

| Ehab Abdel-Latif | Not Applicable |

| Mansoura University | Not Applicable |

| Egypt | Not Applicable |

| CRBOC-109 | Not Applicable |

| 3-Acetylcoumarin | 643294 |

| Breast Cancer | Not Applicable |

| Coumarinyl 2-Aminonicotinonitriles | Not Available |

| Isovanillin | 123076 |

| Malononitrile | 7905 |

| Anticancer activity | Not Applicable |

| Cytotoxic activity | Not Applicable |

| Cell lines | Not Applicable |

| Inhibition of cellular proliferation | Not Applicable |

| MTT method | Not Applicable |

| Hepatocellular Carcinoma (HepG2) | Not Applicable |

| MCF-7 | Not Applicable |

| Coumarin-chalcone hybrids | Not Available |

| Coumarinyl-pyridine | Not Available |

| Coumarinyl-pyrimidine | Not Available |

| Coumarinyl 2-aminonicotinonitriles | Not Available |

| Coumarinyl 2-hydroxynicotinonitriles | Not Available |

| Sodium ethoxide | 2723790 |

| Coumarinyl-pyrimidines | Not Available |

| Coumarinyl-acetohydrazide | Not Available |

| Acrylohydrazides | Not Available |

| Coumarinyl-pyridinone | Not Available |

| Hydrazone compounds | Not Applicable |

| Antibacterial activity | Not Applicable |

| Antifungal activity | Not Applicable |

| Metal centers | Not Applicable |

| Polyfunctional heterocyclic compounds | Not Applicable |

| Biological interest | Not Applicable |

| Hydrazine hydrates | 3085166 |

| Aryl aldehyde | Not Applicable |

| Grinding method | Not Applicable |

| Pestle mortar | Not Applicable |

| TLC | Not Applicable |

| Acetone | 180 |

| Recrystalization | Not Applicable |

| Cyanoacetic acid hydrazide | 13376293 |

| Nitrogen-containing heterocyclic compounds | Not Applicable |

| 2-oxo-2-h chromene-3-yl)-2h pyran-3 | Not Available |

| 3-acetyl coumarin | 643294 |

| ethyl-2-cyano,3,3-bismethyl thioacrylate | 170247 |

| KOH | 313 |

| Solvent free | Not Applicable |

| Grinding | Not Applicable |

| Substituted Anilines | Not Applicable |

| Phenols | 996 |

| Nitro Compounds | Not Applicable |

| Parent Compound (I) | Not Available |

| Nucleophillic substitution reaction | Not Applicable |

| 4-position | Not Applicable |

| Ethyl cyano acetate | 7764 |

| CS2 | 304 |

| Dimethyl sulphate | 8018 |

| Room temperature | Not Applicable |

| Ice cold water | Not Applicable |

| Ethanol | 702 |

| Heterocyclic compounds | Not Applicable |

| Pechman condensation | Not Applicable |

| Knoevenagel condensation | Not Applicable |

| Perkin reaction | Not Applicable |

| Reformatsky reaction | Not Applicable |

| Wittig condensation | Not Applicable |

| 3-substituted coumarin | Not Applicable |

| 2-hydroxy benzaldehydes | Not Applicable |

| Active methylene compounds | Not Applicable |

| Weak bases | Not Applicable |

| Homogeneous reactions | Not Applicable |

| 3-acetyl coumarin | 643294 |

| Basic condition | Not Applicable |

| Salicyldehyde | 6991 |

| Ethyl aceto acetate | 7775 |

| Piperidine | 8857 |

| Solvents | Not Applicable |

| Volatile organic compounds (VOCs) | Not Applicable |

| Environmental damage | Not Applicable |

| Pollution | Not Applicable |

| Human health | Not Applicable |

| Resource depletion | Not Applicable |

| Environmentally friendly approaches | Not Applicable |

| Solvent free reactions | Not Applicable |

| Eco-friendly synthesis | Not Applicable |

| Green Chemistry approach | Not Applicable |

| 3-Acetyl coumarins | 643294 |

| ethyl -2-cyano-3, 3- bis (methyl thio)-acrylate | 170247 |

| Aq. KOH solution | Not Applicable |

| DMF | 7904 |

| Ethyl cyano acetate | 7764 |

| Carbon disulfide | 164871 |

| Dimethyl sulphate | 8018 |

| Sodium ethoxide | 2723790 |

| Ethyl 2-cyano-3,3-bis (methylthio) acrylate | 170247 |

| Cyano-heterocycles | Not Applicable |

| Pyridine | 9260 |

| Quinoline | 312 |

| Iso quinoline | 7967 |

| Pyriraidin | Not Available |

| N-oxide | Not Applicable |

| 2-substituted cyano compounds | Not Applicable |

| 4-substituted cyano compounds | Not Applicable |

| O-alkylation | Not Applicable |

| Acylation | Not Applicable |

| Aqueous cyanide solution | Not Applicable |

| E. Ochiai | Not Applicable |

| Aromatic Amine Oxides | Not Applicable |

| Elsevier Publishing Co. | Not Applicable |

| Amsterdam | Not Applicable |

| AR Katritzky | Not Applicable |

| JM Lagowski | Not Applicable |

| Chemistry of the Heterocyclic N-Oxides | Not Applicable |

| Academic Press | Not Applicable |

| London | Not Applicable |

| New York | Not Applicable |

| 3-hydroxypyridine-N-oxide | 13376290 |

| Sodium cyanide | 10494 |

| Triethylamine | 4409 |

| Abs: DMF | 7904 |

| Trimethylchlorosilane | 6995 |

| Water cooling | Not Applicable |

| Oil bath temperature | Not Applicable |

| Filtration | Not Applicable |

| Salts | Not Applicable |

| Washing | Not Applicable |

| Concentration | Not Applicable |

| Addition of methanol | Not Applicable |

| Warming up | Not Applicable |

| Re-concentration | Not Applicable |

| Recrystallization | Not Applicable |

| Ethyl acetate | 10535 |

| Addition of coal | Not Applicable |

| 2-cyano-5-hydroxy-pyridine | 13376291 |

| R1-R6 | Not Applicable |

| 5-membered heterocycles | Not Applicable |

| 6-membered heterocycles | Not Applicable |

| Heteroatom | Not Applicable |

| Nitrogen | 233 |

| Oxygen | 956 |

| Sulfur | 1116 |

| 2-furyl | 9257 |

| 3-furyl | 9258 |

| 2-thienyl | 9261 |

| 3-thienyl | 9262 |

| 2-pyridyl | 9259 |

| 3-pyridyl | 9260 |

| 4-pyridyl | 9263 |

| Alkylgruppen | Not Applicable |

| Reste Monoalkylamino | Not Applicable |

| Dialkyl amino | Not Applicable |

| Alkylsulfonyl | Not Applicable |

| Gerad- oder verzweigtkettige Alkylreste | Not Applicable |

| 1-6 C- | Not Applicable |

| 1-4 C- | Not Applicable |

| Toluene-ethyl acetate | Not Applicable |

| Rf | Not Applicable |

| 2-cyano-3-methylpyridine | 13376292 |

| Mp | Not Applicable |

| Example 9 | Not Applicable |

| 2-Cyano-5-ethoxycarbonyl-pyridin | Not Available |

| Analog Beispiel 1 | Not Applicable |

| Nikotinsäurethyl- ester-N-oxid | Not Available |

| Alkylgruppen R- 1-R 6 | Not Applicable |

| Halogenatome | Not Applicable |

| Alkoxygruppen | Not Applicable |

| Substituierte Arylgruppen | Not Applicable |

| Dialkylamino | Not Applicable |

| Trialkylammonium | Not Applicable |

| 4-chlorobenzonitrile | 9865 |

| 3 M HCl in H 2O | Not Applicable |

| Ethyl acetate | 10535 |

| Anhydrous sodium sulfate | 24145 |

| Silica column | Not Applicable |

| EA:PE=0˜15% | Not Applicable |

| Compound 1-i | Not Available |

| Compound 1-h | Not Available |

| 5-bromo-3-iodo-2-methoxypyridine | Not Available |

| THF | 8070 |

| i-PrMgBr (2.8 M in 2-MeTHF) | Not Applicable |

| N 2 | 941 |

| 0° C | Not Applicable |

| 1 h | Not Applicable |

| Compound 3-f | Not Available |

| 19.15 mmol | Not Applicable |

| LCMS | Not Applicable |

| Saturated NH 4Cl | Not Applicable |

| Ethyl acetate | 10535 |

| Compound 1-i | Not Available |

| POCl 3 | 24811 |

| DBU | 10040 |

| 0° C | Not Applicable |

| 100° C | Not Applicable |

| 12 hours | Not Applicable |

| Ice water | Not Applicable |

| Sat. NaHCO 3 | Not Applicable |

| Ethyl acetate | 10535 |

| Water | 962 |

| Anhydrous sodium sulfate | 24145 |

| Silica column | Not Applicable |

| EA:PE=0˜10% | Not Applicable |

| Compound 1-h | Not Available |

| Compound 1-g | Not Available |

| Dichloromethane (DCM) | 6344 |

| 1.0 mol/L DIBAL-H in hexane | Not Applicable |

| -78° C | Not Applicable |

| N 2 | 941 |

| 0° C | Not Applicable |

| 2.5 h | Not Applicable |

| TLC | Not Applicable |

| EA:PE=1:10 | Not Applicable |

| 254 nm | Not Applicable |

| 1 M H 2SO 4 | Not Applicable |

| 0° C | Not Applicable |

| 30 min | Not Applicable |

| Organic layer | Not Applicable |

| Aqueous phase | Not Applicable |

| DCM | 6344 |

| Compound 3-g | Not Available |

| 1.0 mol/L DIBAL-H in hexane | Not Applicable |

| -78° C | Not Applicable |

| N 2 | 941 |

| 0° C | Not Applicable |

| 2.5 h | Not Applicable |

| TLC | Not Applicable |

| EA:PE=1:8 | Not Applicable |

| 254 nm | Not Applicable |

| 1 M H 2SO 4 | Not Applicable |

| 0° C | Not Applicable |

| 30 min | Not Applicable |

| H NMR (400 MHz, CDCl 3) | Not Applicable |

| δ | Not Applicable |

| m | Not Applicable |

| H | 784 |

| Hz | Not Applicable |

| J | Not Applicable |

| s | Not Applicable |

| d | Not Applicable |

| t | Not Applicable |

| q | Not Applicable |

| dd | Not Applicable |

| br s | Not Applicable |

| ppm | Not Applicable |

| νmax/cm-1 | Not Applicable |

| C≡N | Not Applicable |

| C=O | Not Applicable |

| N-H | Not Applicable |

| O-H | Not Applicable |

| MS (EI, m/z) | Not Applicable |

| M+ | Not Applicable |

| Calcd | Not Applicable |

| Found | Not Applicable |

| Mp | Not Applicable |

| Lit. mp | Not Applicable |

| DMSO-d6 | 679 |

| Ehab Abdel-Latif | Not Applicable |

| Mansoura University | Not Applicable |

| Egypt | Not Applicable |

| CRBOC-109 | Not Applicable |

| 3-Acetylcoumarin | 643294 |

| Breast Cancer | Not Applicable |

| Coumarinyl 2-Aminonicotinonitriles | Not Available |

| Isovanillin | 123076 |

| Malononitrile | 7905 |

| Anticancer activity | Not Applicable |

| Cytotoxic activity | Not Applicable |

| Cell lines | Not Applicable |

| Inhibition of cellular proliferation | Not Applicable |

| MTT method | Not Applicable |

| Hepatocellular Carcinoma (HepG2) | Not Applicable |

| MCF-7 | Not Applicable |

| Coumarin-chalcone hybrids | Not Available |

| Coumarinyl-pyridine | Not Available |

| Coumarinyl-pyrimidine | Not Available |

| Coumarinyl 2-aminonicotinonitriles | Not Available |

| Coumarinyl 2-hydroxynicotinonitriles | Not Available |

| Sodium ethoxide | 2723790 |

| Coumarinyl-pyrimidines | Not Available |

| Coumarinyl-acetohydrazide | Not Available |

| Acrylohydrazides | Not Available |

| Coumarinyl-pyridinone | Not Available |

| Hydrazone compounds | Not Applicable |

| Antibacterial activity | Not Applicable |

| Antifungal activity | Not Applicable |

| Metal centers | Not Applicable |

| Polyfunctional heterocyclic compounds | Not Applicable |

| Biological interest | Not Applicable |

| Hydrazine hydrates | 3085166 |

| Aryl aldehyde | Not Applicable |

| Grinding method | Not Applicable |

| Pestle mortar |

Ethyl cyanoacetate, a compound featuring nitrile, ester, and acidic methylene functionalities, serves as a highly versatile building block in organic synthesis. wikipedia.org Its reactivity profile makes it particularly valuable in the construction of diverse heterocyclic systems and other complex organic molecules. atamanchemicals.comresearchgate.nettdchem.compatsnap.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)

Ethyl cyanoacetate plays a significant role in the synthesis of oxygen-containing heterocycles, most notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one core, are prevalent in natural products and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org

The synthesis of coumarins frequently utilizes ethyl cyanoacetate in Knoevenagel condensation reactions. nih.govthepharmajournal.com This process typically involves the reaction between a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone and ethyl cyanoacetate, followed by a cyclization step. researchgate.netorientjchem.org Various catalytic systems have been explored to optimize this transformation, including organic bases, solid catalysts like calcined Mg-Al hydrotalcite, and environmentally benign approaches using deep eutectic solvents or phase transfer catalysis. researchgate.netnih.govorientjchem.orgisroset.org

Efficient one-pot synthetic routes have been developed for 3-cyanocoumarins from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis, offering good yields and reduced reaction times at room temperature. orientjchem.org Studies employing calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene have also demonstrated high yields (typically exceeding 85%) and selectivities in the synthesis of substituted coumarins. researchgate.net The relative reactivity of different active methylene compounds in this specific coumarin synthesis was found to follow the order: ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate > ethyl acetate. researchgate.net

The condensation of ethyl cyanoacetate with salicylaldehyde can lead to either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the outcome influenced by the acid-base properties of the catalyst and its capacity for hydrogen bonding. researchgate.net Research has focused on developing efficient methods to selectively obtain coumarin-3-carboxylate ester. researchgate.net

Illustrative data on the synthesis of coumarins using ethyl cyanoacetate with calcined Mg-Al hydrotalcite catalyst in refluxing toluene is presented below: researchgate.net

| Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |

| Salicylaldehyde | Ethyl Cyanoacetate | 3-Cyanocoumarin | 93 |

| o-Hydroxyacetophenone | Ethyl Cyanoacetate | 3-Cyano-4-methylcoumarin | 92 |

| o-Vanillin | Ethyl Cyanoacetate | 3-Cyano-8-methoxycoumarin | 85 |

Synthesis of Other Complex Organic Molecules

The broad reactivity of ethyl cyanoacetate facilitates its use in the synthesis of a variety of other complex organic molecules, encompassing different functional group classes and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net

Esters, Amides, Acids, and Nitriles

Ethyl cyanoacetate serves as a versatile starting material for the preparation of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its molecular structure contains both an ester and a nitrile group, and the presence of an acidic methylene group allows for further chemical modifications. wikipedia.org

The ester functionality can undergo reactions such as transesterification or hydrolysis to yield different esters or cyanoacetic acid. wikipedia.orgguidechem.com For example, the reaction of ethyl cyanoacetate with ethanol in the presence of strong acids can produce diethyl malonate. wikipedia.org The nitrile group can be converted into amides or carboxylic acids through hydrolysis or reduced to form amines. wikipedia.org Reaction with ammonia, for instance, affords cyanoacetamide. wikipedia.org

Alkylation of the acidic methylene group of ethyl cyanoacetate, followed by transformations of the nitrile or ester functionalities, provides access to a range of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the samarium(II) iodide-promoted reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives, offering a method for synthesizing substituted esters while tolerating other functional groups like esters, nitriles, halides, and amides. sbq.org.br